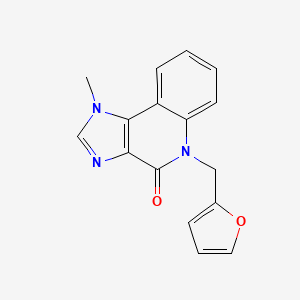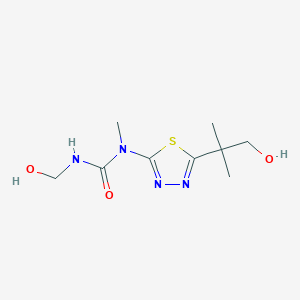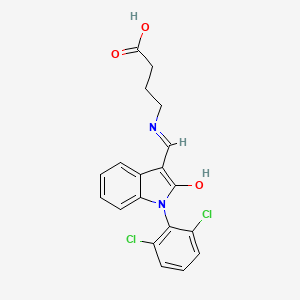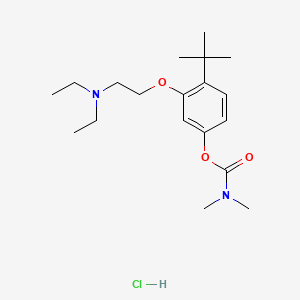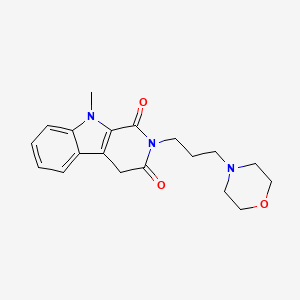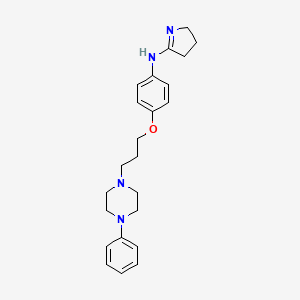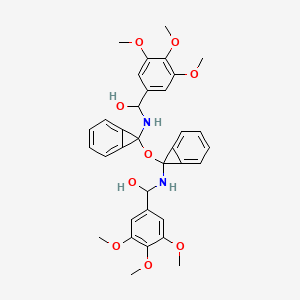
N,N'-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises two benzamide groups connected by an oxybis(2,1-phenylenemethylene) linker, with each benzamide group further substituted with three methoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) typically involves a multi-step process. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N’-(Oxybis(2,1-phenylenemethylene))diamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide).
化学反应分析
Types of Reactions
N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The presence of methoxy groups enhances its binding affinity and specificity towards these targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
N,N’-(Oxydi-4,1-phenylene)bis(2-methylbenzamide): Similar structure but with methyl groups instead of methoxy groups.
N,N’-(1,2-phenylene)bis(2-((2-oxopropyl)selanyl)benzamide): Contains selenium atoms, providing different chemical properties.
Uniqueness
N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) is unique due to the presence of multiple methoxy groups, which enhance its solubility and reactivity. This compound’s specific structure allows for versatile applications in various fields, making it a valuable molecule for scientific research and industrial applications.
属性
CAS 编号 |
86573-54-8 |
|---|---|
分子式 |
C34H36N2O9 |
分子量 |
616.7 g/mol |
IUPAC 名称 |
[[7-[[7-[[hydroxy-(3,4,5-trimethoxyphenyl)methyl]amino]-7-bicyclo[4.1.0]hepta-1,3,5-trienyl]oxy]-7-bicyclo[4.1.0]hepta-1,3,5-trienyl]amino]-(3,4,5-trimethoxyphenyl)methanol |
InChI |
InChI=1S/C34H36N2O9/c1-39-25-15-19(16-26(40-2)29(25)43-5)31(37)35-33(21-11-7-8-12-22(21)33)45-34(23-13-9-10-14-24(23)34)36-32(38)20-17-27(41-3)30(44-6)28(18-20)42-4/h7-18,31-32,35-38H,1-6H3 |
InChI 键 |
LCQGUOATKYUKQE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(NC2(C3=CC=CC=C32)OC4(C5=CC=CC=C54)NC(C6=CC(=C(C(=C6)OC)OC)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


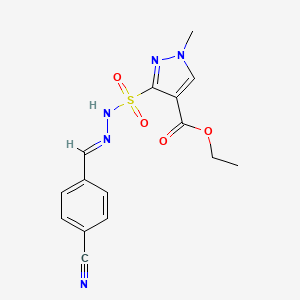
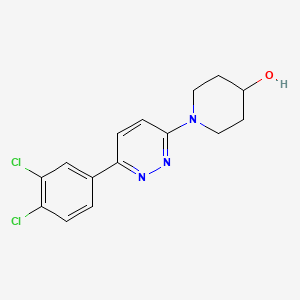

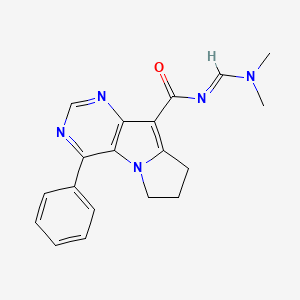
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
